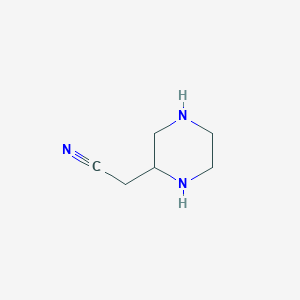

2-哌嗪乙腈

描述

2-Piperazineacetonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-Piperazineacetonitrile involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, making the reaction orderly, and the 2-Piperazineacetonitrile derivative can be obtained through a one-step nucleophilic reaction .Molecular Structure Analysis

The molecular structure of 2-Piperazineacetonitrile is represented by the SMILES notationC1CNC(CN1)CC#N . Chemical Reactions Analysis

The preparation of 2-Piperazineacetonitrile involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, so that the reaction is orderly, and the 2-Piperazineacetonitrile derivative can be obtained through a one-step nucleophilic reaction .Physical And Chemical Properties Analysis

2-Piperazineacetonitrile has a molecular weight of 125.17 and a density of 1.0±0.1 g/cm3 . Its melting point is 75.51 ºC and boiling point is 271.95 ºC .科学研究应用

药物化学

哌嗪是药物发现中第三常见的氮杂环化合物 . 它是多种重磅药物的关键组成部分,如伊马替尼(也称为格列卫)或西地那非,以伟哥出售 . 哌嗪中的氮原子位点充当氢键供体/受体,调节与受体的相互作用,同时提高水溶性和生物利用度 .

药物发现

哌嗪在具有抗焦虑、抗病毒、心脏保护、抗癌和抗抑郁特性的多种药物中普遍存在 . 额外氮的存在允许在六元环的远端位置调节 3D 几何形状 .

C–H 功能化

哌嗪环碳原子的 C–H 功能化取得了重大进展 . 这为合成定义的哌嗪取代模式提供了有吸引力的新途径,并扩展了哌嗪工具箱中不断增长的组合,用于药物化学研究中的广泛应用 .

杂环化学

哌嗪是一种六元杂环,其结构多样性有限,大约 80% 的含哌嗪药物仅在氮位置含有取代基 . 然而,合成方法的最新进展已提供功能化的哌嗪 .

光氧化还原化学

哌嗪已用于光氧化还原化学,这涉及利用光将分子激发到更高的能量状态,使其能够进行其在基态下无法进行的反应 .

N-杂环

哌嗪是一种 N-杂环,这类化合物在许多药物中普遍存在 . 氮杂环是药物化学和药物中最重要的结构基序,占 FDA 批准药物的 75% 以上 .

作用机制

Target of Action

Piperazine compounds, which 2-piperazineacetonitrile is a part of, are known to have a wide range of targets due to their versatile structure .

Mode of Action

Piperazine compounds are known to mediate their action by interacting with various receptors and enzymes

Biochemical Pathways

Piperazine compounds are involved in a variety of biochemical pathways due to their diverse biological activities . The exact pathways and downstream effects influenced by 2-Piperazineacetonitrile need to be elucidated through further studies.

Pharmacokinetics

The nitrogen atom sites in piperazine compounds serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .

安全和危害

未来方向

属性

IUPAC Name |

2-piperazin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAZNBVXZKTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565890 | |

| Record name | (Piperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2465-79-4 | |

| Record name | (Piperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

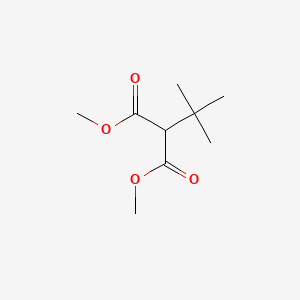

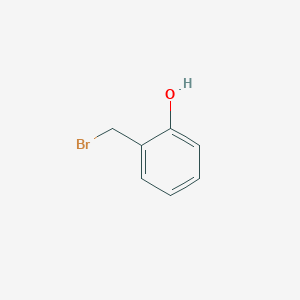

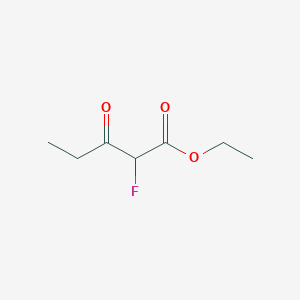

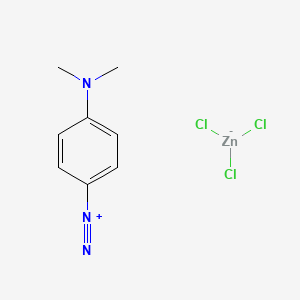

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

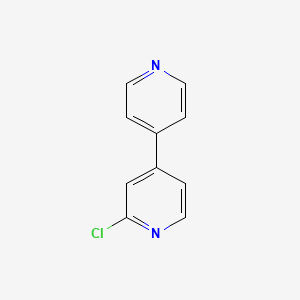

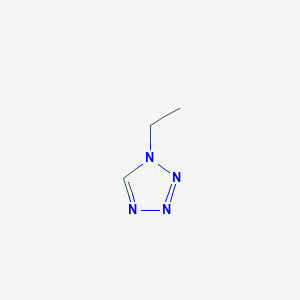

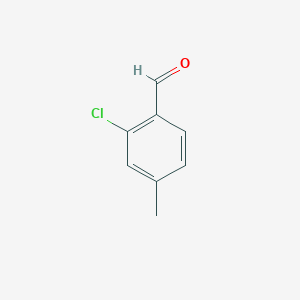

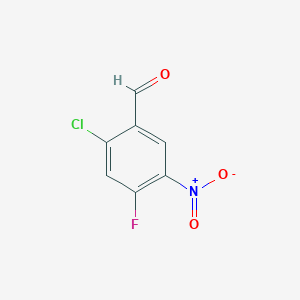

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。